molecular formula C24H24N2O4S B2809628 4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide CAS No. 923413-05-2

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide

Cat. No.: B2809628
CAS No.: 923413-05-2
M. Wt: 436.53
InChI Key: SSPLFOCEORJYIS-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide ( 923413-05-2) is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule, with the molecular formula C24H24N2O4S and a molecular weight of 436.5 g/mol, features a distinctive benzosulfonyl-butanoamide structure built around a benzo[cd]indol-6-yl core scaffold . The compound's specific structural characteristics, including the benzylsulfonyl moiety and the 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl group, make it a valuable intermediate for medicinal chemistry research and drug discovery programs focused on developing targeted therapeutic agents . Researchers can utilize this compound as a key building block for synthesizing novel heterocyclic compounds with potential pharmacological activities, or as a reference standard in analytical studies. The benzo[cd]indole core is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, which underscores the research value of this specialized compound . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

4-benzylsulfonyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-26-21-14-13-20(18-10-6-11-19(23(18)21)24(26)28)25-22(27)12-7-15-31(29,30)16-17-8-4-3-5-9-17/h3-6,8-11,13-14H,2,7,12,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPLFOCEORJYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzylsulfonyl group. The final step involves the formation of the butanamide linkage under controlled conditions, often using reagents like benzyl chloride and sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[cd]indole Derivatives

a. 1-Ethyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 920116-95-6)
  • Core Structure : Shares the 1-ethyl-2-oxo-benzo[cd]indole moiety but replaces the butanamide-benzylsulfonyl chain with a methylsulfonamide group.
  • Key Differences :
    • The shorter sulfonamide linker may reduce conformational flexibility compared to the butanamide chain in the target compound.
    • Molecular weight: 290.34 g/mol (vs. ~450–500 g/mol estimated for the target compound).
b. Ethyl 4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate
  • Core Structure : Retains the benzo[cd]indole core but features an ethyl ester-linked sulfonamide group.
  • Key Differences :
    • The ester group introduces hydrolytic instability under physiological conditions, unlike the more stable amide bond in the target compound.
    • The absence of a benzylsulfonyl group may alter electron distribution and binding affinity .
c. N1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
  • Core Structure : Similar benzo[cd]indole scaffold but substituted with a nitrobenzamide group.
  • Key Differences: The nitro group is a strong electron-withdrawing moiety, which may enhance reactivity or influence redox properties.

Butanamide-Containing Compounds

a. N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)
  • Structure: Shares the butanamide backbone but incorporates a phenoxy-nitrosophenol group.
  • Comparison : The target compound’s benzylsulfonyl group may offer superior stability in biological environments compared to NB’s nitroso group, which is prone to decomposition .
b. Crystalline Forms of N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide
  • Structure : Complex butanamide derivative with a tetrahydro-2H-pyran and methylthio group.
  • Key Differences: The sugar-like pyran moiety enhances hydrophilicity, contrasting with the hydrophobic benzylsulfonyl group in the target compound. Potential therapeutic applications as an antiviral or antibacterial agent due to glycosylation .

Comparative Data Table

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications
4-(Benzylsulfonyl)-N-(1-ethyl-2-oxo-benzo[cd]indol-6-yl)butanamide Benzo[cd]indole Benzylsulfonyl, butanamide ~450–500 (estimated) Enzyme inhibition, oncology
1-Ethyl-N-methyl-2-oxo-benzo[cd]indole-6-sulfonamide Benzo[cd]indole Methylsulfonamide 290.34 Structural studies
N1-(1-Ethyl-2-oxo-benzo[cd]indol-6-yl)-3-nitrobenzamide Benzo[cd]indole Nitrobenzamide ~350 (estimated) Reactive intermediate
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide Butanamide Nitrosophenoxy, hydroxymethyl ~350–400 (estimated) Bioadhesives, hydrogels

Biological Activity

4-(Benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α) and other related pathways. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole structure and subsequent modifications to introduce the benzylsulfonyl and butanamide functionalities. The detailed synthesis protocols can be found in various studies focusing on similar compounds within the dihydrobenzo[cd]indole series .

Inhibition of TNF-α

Research indicates that derivatives of dihydrobenzo[cd]indole compounds exhibit significant inhibitory activity against TNF-α. For instance, a related compound demonstrated an IC50 value of 3 μM, showcasing its potency as a TNF-α inhibitor . The mechanism involves disruption of TNF-α binding to its receptor, which can be assessed through surface plasmon resonance (SPR) assays and NF-κB reporter gene assays .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Compounds in this class have shown promising cytotoxicity with IC50 values typically below 10 μM, indicating their potential as anticancer agents . For example, several synthesized derivatives exhibited IC50 values under 10 μM against multiple human cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in inflammatory pathways and cancer progression. The sulfonamide moiety is believed to play a crucial role in enhancing binding affinity to target proteins, while the dihydrobenzo[cd]indole core contributes to the overall biological effectiveness .

Data Tables

CompoundTargetIC50 (μM)Activity
4eTNF-α3Potent
5aCancer Cell Lines<10Cytotoxic
5bCancer Cell Lines<10Cytotoxic

Case Studies

Case Study 1: TNF-α Inhibition
A study conducted on a series of dihydrobenzo[cd]indole derivatives revealed that compound 4e significantly inhibited TNF-α activity in vitro. The experimental setup included SPR assays that confirmed reduced binding efficacy between TNF-α and its receptor upon treatment with the compound .

Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that several derivatives exhibited strong cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Answer: Synthesis involves multi-step pathways, including sulfonylation of the benzyl group and coupling to the dihydrobenzo[cd]indole scaffold. Critical parameters include:

  • Solvent selection (e.g., DMF for solubility of intermediates) .

  • Catalysts (e.g., palladium catalysts for coupling reactions) .

  • Temperature control (e.g., maintaining ≤60°C to prevent decomposition of the sulfonyl group) .

  • Yield optimization via HPLC monitoring of intermediates (≥95% purity threshold recommended) .

    Key Step Optimal Conditions Yield Range
    SulfonylationDCM, 0°C, 12 hrs60-75%
    Indole couplingPd(OAc)₂, DMF, 50°C45-65%

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Answer:

  • NMR spectroscopy (¹H/¹³C) for confirming substituent positions, particularly the ethyl group at N1 and sulfonyl orientation .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C₂₄H₂₃N₂O₄S) .
  • HPLC-PDA (≥98% purity threshold) to detect trace byproducts from incomplete coupling reactions .

Q. What primary biological targets have been identified, and what assays validate these interactions?

  • Answer: The compound inhibits BET proteins (e.g., BRD4), validated via:

  • Surface Plasmon Resonance (SPR) for binding affinity (reported Kd = 120 nM) .
  • Cellular assays (e.g., downregulation of MYC in cancer cell lines) .
  • Competitive ELISA using acetylated histone mimics to confirm bromodomain displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Answer: Discrepancies often arise from pharmacokinetic limitations (e.g., poor oral bioavailability). Methodological approaches include:

  • Metabolic stability assays (e.g., liver microsome studies) to identify rapid clearance pathways .
  • Formulation optimization using nanoparticle carriers to enhance solubility .
  • Tissue distribution profiling via LC-MS/MS to quantify target engagement in organs .

Q. What computational strategies are recommended for predicting binding modes with BET proteins?

  • Answer:

  • Molecular docking (AutoDock Vina) to model interactions between the sulfonyl group and BRD4’s ZA channel .
  • Molecular dynamics (MD) simulations (≥100 ns) to assess stability of the indole-2-oxo moiety in the acetyl-lysine binding pocket .
  • Free energy perturbation (FEP) to prioritize derivatives with improved binding ΔG .

Q. What structural modifications could enhance selectivity and reduce off-target effects?

  • Answer: SAR studies suggest:

  • Substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) to reduce CYP3A4-mediated metabolism .
  • Introducing electron-withdrawing groups (e.g., -CF₃) on the benzylsulfonyl moiety to strengthen hydrogen bonding with Asn140 in BRD4 .
  • Replacing the butanamide linker with rigid spacers (e.g., proline derivatives) to minimize flexibility-related off-target binding .

Q. How should ecotoxicological risks be assessed during preclinical development?

  • Answer: Follow OECD guidelines for:

  • Aquatic toxicity testing (Daphnia magna LC₅₀) to evaluate environmental persistence .
  • Bioaccumulation potential using logP calculations (current logP = 3.2, indicating moderate risk) .
  • Soil adsorption studies to model leaching potential .

Q. What strategies validate target engagement in cellular models?

  • Answer:

  • CETSA (Cellular Thermal Shift Assay) to confirm stabilization of BET proteins post-treatment .
  • CRISPR/Cas9 knockouts of BRD4 to verify phenotype rescue in proliferation assays .
  • Pull-down assays with biotinylated probes to quantify compound-protein binding in lysates .

Data Contradiction Analysis

Q. How to interpret conflicting reports on BET inhibition potency across studies?

  • Answer: Variability stems from:

  • Assay conditions (e.g., ionic strength affecting SPR measurements) .
  • Cell line specificity (e.g., differential expression of drug efflux pumps) .
  • Batch-to-batch purity variations (e.g., trace DMF in synthesis reducing activity by 15-20%) .

Methodological Resources

  • Synthetic Protocols: Refer to (butyl analog) and (benzothiazole derivatives) for scalable routes.
  • BET Inhibition Assays: Use ’s SPR parameters as a benchmark.
  • Environmental Risk Frameworks: Adopt and ’s ecotoxicological assessment pipelines.

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